3-(Benzo(f)quinolin-3-ylmethylene)phthalide
Description
3-(Benzo[f]quinolin-3-ylmethylene)phthalide is a phthalide derivative characterized by a benzo[f]quinoline moiety attached to the phthalide core via a methylene bridge. Phthalides, a class of heterocyclic compounds featuring a fused benzene and γ-lactone ring, are widely studied for their diverse biological activities and synthetic versatility.
Properties
CAS No. |
67828-73-3 |
|---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(3E)-3-(benzo[f]quinolin-3-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H13NO2/c24-22-19-8-4-3-7-18(19)21(25-22)13-15-10-11-17-16-6-2-1-5-14(16)9-12-20(17)23-15/h1-13H/b21-13+ |
InChI Key |
JMTWWDIOGUSVMC-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)/C=C/4\C5=CC=CC=C5C(=O)O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C=C4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Benzo(f)quinolin-3-ylmethylene)phthalide typically involves a Knoevenagel condensation between a benzo(f)quinoline-3-carbaldehyde derivative and a phthalide or its equivalent active methylene compound. This condensation forms the methylene bridge linking the two heterocyclic systems.
Specific Reaction Conditions
From the literature and patent data, the following conditions have been reported for related benzo(f)quinoline-phthalide condensations:
Representative Synthetic Procedure
A typical procedure reported for related benzo(f)quinoline derivatives involves:
- Dissolving the benzo(f)quinoline-3-carbaldehyde and phthalide in dry toluene.
- Adding p-toluenesulfonic acid monohydrate (p-TsOH·H2O) as a catalyst in excess (up to 20 equivalents).
- Stirring the mixture under argon at 100 °C for 4 hours.
- Monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, neutralizing with saturated sodium bicarbonate solution.
- Extracting the product with dichloromethane, drying over sodium sulfate, concentrating, and purifying by column chromatography.
Alternative Approaches
- Michael Addition and Friedel-Crafts Cyclization: Some patents describe preparing benzo(f)quinolinones via enamine intermediates, alkylation, and subsequent cyclization steps that could be adapted for the phthalide condensation step.
- One-pot Syntheses: One-pot condensation and cyclization reactions under mild acidic conditions have been reported for related spiro-isobenzofuran derivatives, which share structural similarities with phthalides.
- Use of Mild Aqueous Acid Hydrolysis: Hydrolysis steps with mild acids such as acetic acid or sodium acetate mixtures are used to finalize ring closures in complex benzo(f)quinoline derivatives.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phthalide moiety undergoes nucleophilic substitution under controlled conditions. For example:
-
Chlorination : Treatment with POCl₃/PCl₅ converts carbonyl groups to chlorinated intermediates, enabling further functionalization .
-
Selenation : Reaction with NaBH₄/Se in ethanol yields selenone derivatives (e.g., phthalazine-1(2H)-selenone) with 85% efficiency .
Table 1: Key Nucleophilic Substitutions
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃/PCl₅ | Reflux, 4 hours | Chlorophthalazine derivatives | 70–85% |
| NaBH₄/Se | Ethanol, reflux | Selenone derivatives | 85% |
| Hydrazine hydrate | Ethanol, 80°C | Thione derivatives (e.g., 7 ) | 62% |
Condensation and Cyclization
The methylene group facilitates condensation with aldehydes, amines, and hydrazides:
-
Schiff Base Formation : Reacts with 4-acetylaniline or 1,2-diaminoethane to form imine-linked derivatives .
-
Heterocyclization : Treatment with 2-cyanoethanohydrazide generates pyridine or imidazoline frameworks via Knoevenagel reactions .
Mechanistic Insight :
Condensation proceeds via nucleophilic attack on the electrophilic carbonyl or methylene carbon, followed by dehydration or cyclization .
Glycosylation and Acylation
The oxygen atom in the phthalide ring participates in glycosylation:
-
Sugar Coupling : Reaction with per-O-acetylated sugars (e.g., α-d-glucopyranose) in the presence of SnCl₄ yields β-glycosides (e.g., 9a , 11a ) .
-
Acylation : Acetylation using acetic anhydride introduces acetyl groups, enhancing solubility for downstream applications .
Table 2: Glycosylation Outcomes
| Sugar Derivative | Catalyst | Product | Yield |
|---|---|---|---|
| α-d-Glucopyranose | SnCl₄ | Tetra-O-acetyl-β-d-glucoside | 70% |
| β-d-Ribopyranose | SnCl₄ | Deacetylated riboside (13 ) | 65% |
Complexation with Lewis Acids
The quinoline nitrogen coordinates with Lewis acids like BF₃, forming stable complexes:
-
BODIPY Analog Synthesis : Condensation with quinaldine and subsequent BF₃·Et₂O treatment produces fluorophores with high quantum yields (Φ = 0.72) .
Key Reaction :
Alkylation and Oxidation
-
Alkylation : Reaction with 4-bromobutyl acetate or 3-chloropropanol introduces alkyl chains at sulfur or oxygen sites .
-
Oxidation : Selenone derivatives oxidize to diselenides (6 ) under aerobic conditions .
Table 3: Alkylation Reactions
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Bromobutyl acetate | DMF, K₂CO₃, 100°C | Acetyloxy-S-alkyl derivative | 68% |
| 2-Acetoxyethoxymethyl bromide | DMF, reflux | Deacetylated glycol derivative | 75% |
Ring-Opening and Functionalization
The phthalide lactone ring opens under basic or acidic conditions:
-
Hydrolysis : Treatment with NaOH yields dicarboxylic acid derivatives, enabling peptide coupling (e.g., with glycine) .
-
Thiolysis : Reaction with P₄S₁₀ converts carbonyls to thiones (e.g., 7 ), confirmed by IR bands at 2410 cm⁻¹ (SH stretch) .
Anticancer Activity via Structural Modification
Derivatives like S-lactosides (20 ) and acyclo-C-nucleosides (23a,b ) show cytotoxicity against cancer cells (e.g., A431) by modulating TOP2B, EGFR, and p53 expression .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzo[f]quinoline exhibit significant activity against various pathogens, including bacteria and fungi. For instance, certain synthesized derivatives have shown promising results against Mycobacterium tuberculosis with minimal cytotoxicity towards human cell lines .
Anticancer Properties
Research has demonstrated that compounds similar to 3-(benzo(f)quinolin-3-ylmethylene)phthalide possess anticancer activities. A study involving computational modeling and in vitro assays revealed that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Drug Development
The versatility of this compound makes it a valuable scaffold for drug development. Its derivatives are being explored as potential candidates for new therapeutic agents targeting diseases such as cancer and tuberculosis. The ability to modify the compound's structure allows researchers to optimize its efficacy and reduce side effects .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds. Its reactivity in condensation reactions has been exploited to synthesize a range of derivatives with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Phthalide Derivatives
Structural and Functional Differences
The benzo[f]quinoline substituent distinguishes this compound from other phthalides, such as 3-benzylidenephthalide () and ligustilide (). Key differences include:
- Molecular Weight : The molecular weight (estimated ~327 g/mol) is higher than ligustilide (190.24 g/mol) and 3-benzylidenephthalide (236.27 g/mol), impacting solubility and bioavailability .
Table 1: Structural and Physicochemical Comparisons
Biological Activity
3-(Benzo(f)quinolin-3-ylmethylene)phthalide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[f]quinoline derivatives with phthalic anhydride or its derivatives. Recent studies have optimized these synthetic pathways through various techniques, including microwave-assisted synthesis and solvent-free conditions, enhancing yield and purity.
Antitumor Activity
Research indicates that derivatives of benzo[f]quinoline exhibit significant antitumor properties. A study demonstrated that certain synthesized compounds showed cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.39 µM to 16.43 µM, indicating varying degrees of potency against different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2 | H460 (Lung Cancer) | 7.39 ± 0.5 |
| Compound 5 | A431 (Skin Cancer) | 13.46 ± 1.1 |
| Compound 7 | MDA-MB-231 (Breast Cancer) | 16.43 ± 1.3 |
Anxiolytic Activity
The anxiolytic properties of phthalimide derivatives, closely related to benzo[f]quinoline structures, have been explored in several studies. For instance, N-benzoyl-3-nitro-phthalimide demonstrated significant anxiolytic effects in animal models, suggesting that modifications in structure can influence biological activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Electrophilic and Nucleophilic Centers : The compound's structure allows it to act as either an electrophile or a nucleophile, facilitating interactions with various biomolecules.
- Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives can induce ROS production, leading to apoptosis in cancer cells .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of benzo[f]quinoline derivatives on human cancer cell lines. The results indicated that modifications in the side chains significantly affected the IC50 values, highlighting the importance of structural optimization in drug design .
- Anxiolytic Properties : In animal studies, phthalimide derivatives were tested for their effects on anxiety-related behaviors using the elevated plus-maze model. Compounds showed increased entries into open arms, indicative of reduced anxiety levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
